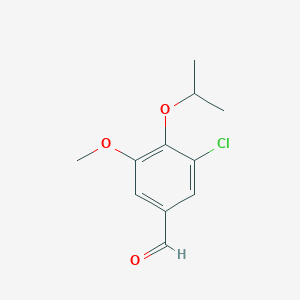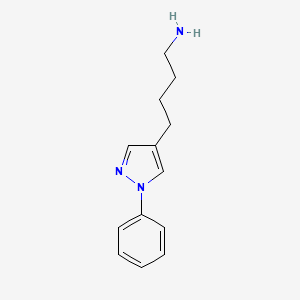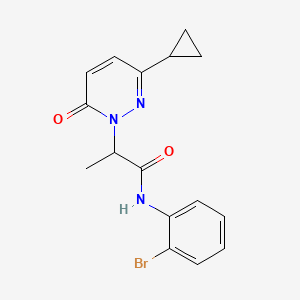![molecular formula C16H15N5O3 B2533897 6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 99591-25-0](/img/structure/B2533897.png)
6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dimethylpurinoimidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps. One common method includes the condensation of tetraynes with imidazole in the presence of toluene. The reaction mixture is vented to eliminate argon, pressurized with oxygen, and then heated at 100°C for 10 hours . Another approach involves the condensation reaction between o-phenylenediamines and various aromatic aldehydes under autooxidation conditions or with the presence of different catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors, optimized reaction conditions, and efficient purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like tin (II) hydrochloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents.
Reduction: Tin (II) hydrochloride.
Substitution: Chlorosulfonyl isocyanate, octanol-1, triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of the nitro group to the corresponding amine .
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer applications.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- Indole derivatives
- Imidazo[2,1-b][1,3]thiazines
Uniqueness
6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione stands out due to its unique purine-imidazole structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-9-8-20-12-13(19(2)16(23)18-14(12)22)17-15(20)21(9)10-4-6-11(24-3)7-5-10/h4-8H,1-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMJSZCCEYWHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2533820.png)
![2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2533823.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2533824.png)
![N'-[4-(dimethylamino)phenyl]-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2533825.png)
![2-methyl-N-(thiophen-2-ylmethyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2533828.png)


![2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2533831.png)
![6-(3,4-dimethoxyphenyl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2533833.png)
![4,11,13-trimethyl-6-(4-pyridin-2-ylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2533834.png)


![3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2533837.png)
